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Compound of Interest

Compound Name:
2-Fluoro-5-nitrobenzene-1,4-

diamine

Cat. No.: B8781729 Get Quote

An In-depth Technical Guide to 2-Fluoro-5-
nitrobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Fluoro-5-nitrobenzene-1,4-diamine is a specialized chemical intermediate.

Comprehensive, publicly available experimental data is limited. This guide provides a technical

overview based on established chemical principles, data from structurally related compounds,

and standardized analytical protocols.

Executive Summary
2-Fluoro-5-nitrobenzene-1,4-diamine is an aromatic organic compound featuring a benzene

ring substituted with two amino groups, a nitro group, and a fluorine atom. This unique

combination of functional groups makes it a potentially valuable building block in medicinal

chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro

groups, combined with the electron-donating amino groups, creates a complex electronic

profile that can be exploited for synthesizing diverse molecular scaffolds. This document

outlines the chemical structure, physicochemical properties, a plausible synthetic route,

standard analytical procedures, and potential applications of this compound.
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The core structure consists of a benzene ring with substituents at positions 1, 2, 4, and 5. The

precise arrangement of these groups is critical to its reactivity and potential use.

Identifier Value

IUPAC Name 2-Fluoro-5-nitrobenzene-1,4-diamine

CAS Number 134514-27-5[1]

Molecular Formula C₆H₆FN₃O₂

Molecular Weight 171.13 g/mol

Canonical SMILES C1=C(C=C(C(=C1F)N)N)--INVALID-LINK--[O-]

InChI
InChI=1S/C6H6FN3O2/c7-4-2-

6(10(11)12)5(9)1-3(4)8/h1-2H,8-9H2

Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The properties listed below

are based on information from commercial suppliers and predictions based on its structure.

Property Value / Description

Appearance
Expected to be a colored solid (yellow to red),

typical for nitro-aromatic compounds.

Solubility

Likely soluble in polar organic solvents such as

DMSO, DMF, and acetone. Sparingly soluble in

water.

Purity
Commercially available with purities often

>97%.

Storage
Recommended to be stored at 2-8°C, sealed in

a dry, inert atmosphere.
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A specific, peer-reviewed synthesis protocol for 2-Fluoro-5-nitrobenzene-1,4-diamine is not

readily available in the literature. However, a logical synthetic route can be proposed based on

established organic chemistry reactions for analogous compounds. A plausible two-step

approach starting from 2,5-difluoronitrobenzene is outlined below.

Step 1: Selective Amination

Step 2: Second Amination

2,5-Difluoronitrobenzene

4-Amino-2-fluoro-5-nitroaniline
(Intermediate)

Nucleophilic Aromatic
Substitution (SNAr)

Ammonia (aq)
or other aminating agent

4-Amino-2-fluoro-5-nitroaniline

2-Fluoro-5-nitrobenzene-1,4-diamine
(Final Product)

SNAr

Ammonia (aq) under
harsher conditions

Click to download full resolution via product page

A plausible synthetic workflow for 2-Fluoro-5-nitrobenzene-1,4-diamine.

Experimental Protocol: Proposed Synthesis
Step 1: Mono-amination of 2,5-Difluoronitrobenzene.

Dissolve 2,5-difluoronitrobenzene in a suitable polar aprotic solvent like DMSO or NMP.
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Add an aqueous solution of ammonia dropwise at a controlled temperature (e.g., 80-

100°C). The fluorine atom para to the strongly electron-withdrawing nitro group is more

activated towards nucleophilic substitution.

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Cool the reaction mixture and pour it into ice water to precipitate the intermediate product,

4-amino-2-fluoro-5-nitroaniline.

Filter, wash with water, and dry the intermediate.

Step 2: Second Amination.

The second amination to replace the remaining fluorine atom would require more forcing

conditions as the ring is now less electron-deficient.

The intermediate from Step 1 is dissolved in a high-boiling point solvent and reacted with a

stronger aminating source or under higher temperature and pressure.

Work-up would be similar to Step 1, followed by purification, likely via column

chromatography (silica gel with a hexane/ethyl acetate gradient) or recrystallization to

yield the final product.

Chemical Analysis and Characterization
A comprehensive analysis is required to confirm the identity and purity of the synthesized

compound. The following are standard experimental protocols that would be employed.

Analytical Workflow

Synthesized
Product

HPLC
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NMR Spectroscopy

(¹H, ¹³C, ¹⁹F)
Structure Elucidation

Structure
Mass Spectrometry

(EI or ESI)
 Molecular Weight Confirmation

MW FT-IR Spectroscopy
Functional Group ID
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A standard workflow for the chemical analysis of the target compound.

Experimental Protocols
High-Performance Liquid Chromatography (HPLC):

Objective: To determine the purity of the compound.

Method: A reverse-phase C18 column is typically used. A gradient elution method with a

mobile phase consisting of water (A) and acetonitrile (B), both often containing 0.1%

formic acid or trifluoroacetic acid, is employed. The gradient might run from 5% B to 95%

B over 15-20 minutes.

Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm, and a wavelength

corresponding to the λmax of the nitro-aromatic chromophore). Purity is determined by the

area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To elucidate the chemical structure by identifying the connectivity of atoms.

Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H

NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher spectrometer.

2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Mass Spectrometry (MS):

Objective: To confirm the molecular weight and elemental composition.

Method: For a relatively small molecule like this, either Electron Ionization (EI) or

Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is

performed to confirm the elemental formula by comparing the measured exact mass to the

calculated value.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Objective: To identify the key functional groups present in the molecule.
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Method: The spectrum is typically recorded using a solid sample on an ATR (Attenuated

Total Reflectance) accessory. The spectral range is typically 4000-400 cm⁻¹.

Predicted Analytical Data
While experimental spectra for this specific compound are not readily available, the expected

key features can be predicted based on its structure and data from analogous compounds.[2]

[3]

Analysis Type Predicted Key Features

¹H NMR

- Two distinct aromatic proton signals, likely

appearing as doublets or doublet of doublets

due to H-H and H-F coupling. - Two broad

singlets for the two non-equivalent -NH₂ groups,

likely in the range of 4-7 ppm (in DMSO-d₆).

¹³C NMR

- Six distinct aromatic carbon signals. - Carbons

bonded to F, N, and NO₂ will show characteristic

chemical shifts and C-F coupling. The carbon

attached to fluorine will appear as a doublet with

a large coupling constant.

¹⁹F NMR

- A single resonance, the chemical shift of which

will be influenced by the ortho and para amino

and nitro substituents.

Mass Spec (HRMS)

- Expected [M+H]⁺ ion at m/z 172.0517 for

C₆H₇FN₃O₂⁺. - Fragmentation patterns would

likely involve the loss of the nitro group (NO₂)

and potentially ammonia (NH₃).

FT-IR

- N-H stretching of amino groups: Two bands in

the 3300-3500 cm⁻¹ region. - Asymmetric and

symmetric N-O stretching of the nitro group:

Strong absorptions around 1500-1550 cm⁻¹ and

1300-1350 cm⁻¹. - C-F stretching: A strong band

in the 1100-1300 cm⁻¹ region. - Aromatic C=C

stretching: Bands in the 1450-1600 cm⁻¹ region.
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Applications in Research and Development
The utility of 2-Fluoro-5-nitrobenzene-1,4-diamine lies in the strategic placement of its

reactive functional groups.

Medicinal Chemistry:

Scaffold for Heterocycle Synthesis: The two adjacent amino groups are ideal for

constructing fused heterocyclic rings, such as benzimidazoles or quinoxalines, which are

privileged structures in drug discovery. The nitro group can be readily reduced to another

amino group, providing an additional site for modification.

Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can

serve as a starting fragment for building more complex drug candidates. The fluorine atom

is often incorporated into drug molecules to improve metabolic stability, binding affinity,

and membrane permeability.

Materials Science:

Polymer Synthesis: Aromatic diamines are key monomers for high-performance polymers

like polyimides and polyamides. The incorporation of fluorine can enhance properties such

as thermal stability, chemical resistance, and lower the dielectric constant.

Dye Synthesis: The chromophoric nitro group and auxochromic amino groups suggest

potential use as an intermediate in the synthesis of specialized dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8781729#2-fluoro-5-nitrobenzene-1-4-diamine-
chemical-structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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